![molecular formula C13H9NO3S B1362145 Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate CAS No. 136427-69-5](/img/structure/B1362145.png)

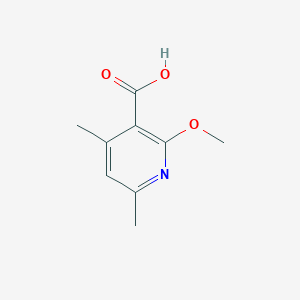

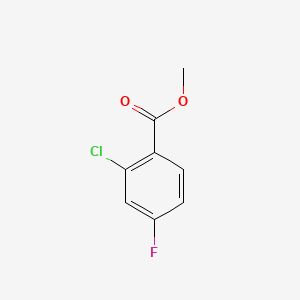

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

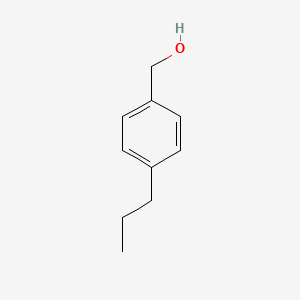

“Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is a chemical compound with the CAS Number: 136427-69-5 . It has a molecular weight of 259.29 .

Synthesis Analysis

The synthesis of similar compounds like benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of “Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is represented by the Inchi Code: 1S/C13H9NO3S/c1-17-13(16)10-6-8(7-15)12-14(10)9-4-2-3-5-11(9)18-12/h2-7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds like benzothiazoles have been studied. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis

“Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is a solid at room temperature .科学的研究の応用

Application in Organic Chemistry

“Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is used in the synthesis of pharmaceutically important scaffolds .

Method of Application

An efficient, simple, practical, and scalable approach for the preparation of these scaffolds involves a one-flask three-component cyclo-condensation of β-ketoester, substituted aromatic aldehydes, and 2-aminobenzothiazole . This reaction is catalyzed by DBU and CPB, which are green, easily available, cheap, and sustainable catalysts .

Results and Outcomes

The product formation takes a shorter duration with good to excellent yield of the products . The method is also demonstrated on a multi-gram level . The atom economy, environmentally benign, easy to work-up, no use of hazardous solvents, and short reaction time are the most outstanding advantages of the developed methodology .

特性

IUPAC Name |

methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8(7-15)12-14(10)9-4-2-3-5-11(9)18-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKKSBJQJKZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2N1C3=CC=CC=C3S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358207 |

Source

|

| Record name | methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate | |

CAS RN |

136427-69-5 |

Source

|

| Record name | methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。